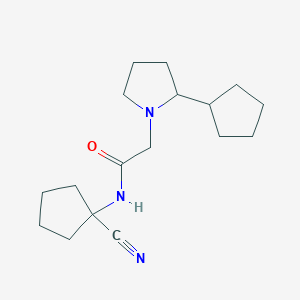

![molecular formula C13H12FN7 B2409403 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415564-88-2](/img/structure/B2409403.png)

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

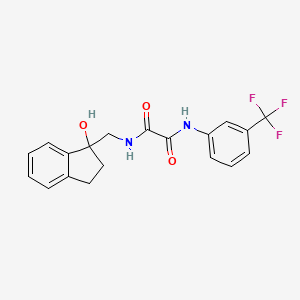

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for the development of novel therapeutics.

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Medicinal Chemistry

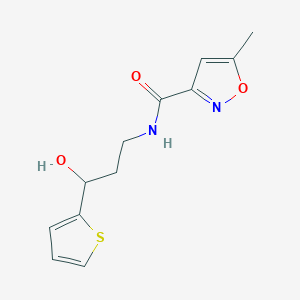

Pyrimidine derivatives are significant in medicinal chemistry due to their practicability and non-toxic nature. Although the precise mechanisms behind neurological disorders remain an open challenge, pyrimidine scaffolds are central to research in this domain. High throughput research in anti-Alzheimer's drugs consistently investigates the possibilities to mitigate adverse effects and improve therapeutic outcomes. The Structural Activity Relationship (SAR)-based approach emphasizes the pharmacological advancements of pyrimidine moieties as therapeutic anti-Alzheimer's agents, showcasing the compound's potential in neurological disorder treatments (Das et al., 2021).

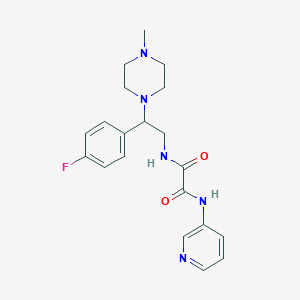

Pyrimidine Cores in Antidepressants

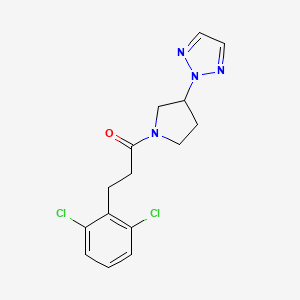

Serotonin (5-HT) plays a crucial role in physiological and pathological processes, including depression. The 5-HT1A receptor, a key protein in the brain serotonin system, is pivotal in modulating 5-HT and other neurotransmitter releases. Antidepressants targeting the 5-HT1A receptor, including agonists and antagonists, often possess functional groups like piperazine, piperidine, and pyrimidine. These compounds, by targeting the 5-HT1A receptor, potentially offer new avenues for clinical depression treatment, highlighting the importance of pyrimidine structures in the development of antidepressants (Wang et al., 2019).

Pyranopyrimidine in Medicinal and Pharmaceutical Industries

Pyranopyrimidine cores are vital precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, have a broad range of applications. The development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts illustrates the compound's versatility in the synthesis of lead molecules, offering a broad catalytic application for developing novel therapeutic compounds (Parmar et al., 2023).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes likedihydroorotate dehydrogenase (DHODH) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and neurotransmitter degradation, respectively.

Mode of Action

The compound interferes with the production of pyrimidine, a crucial component for DNA synthesis, by blocking the enzyme DHODH . This inhibition results in a lack of pyrimidine, which is expected to prevent cells from multiplying and spreading . In the case of BuChE, the compound inhibits the enzyme, affecting the breakdown of neurotransmitters .

Biochemical Pathways

The inhibition of DHODH disrupts the pyrimidine synthesis pathway , leading to a decrease in pyrimidine levels. This affects DNA synthesis, thereby inhibiting cell proliferation . The inhibition of BuChE affects the cholinergic pathway , impacting the regulation of neurotransmitters .

Result of Action

The inhibition of DHODH and the resulting lack of pyrimidine can prevent cells, such as fungi or cancer cells, from multiplying and spreading . The inhibition of BuChE can affect the regulation of neurotransmitters, potentially impacting neurological functions .

Eigenschaften

IUPAC Name |

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPNMWDNBUHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)